

Application Notes and Protocols for Assessing PROTAC-Mediated Ternary Complex Formation

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Compound of Interest

Compound Name: SMARCA2 ligand-13

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Introduction

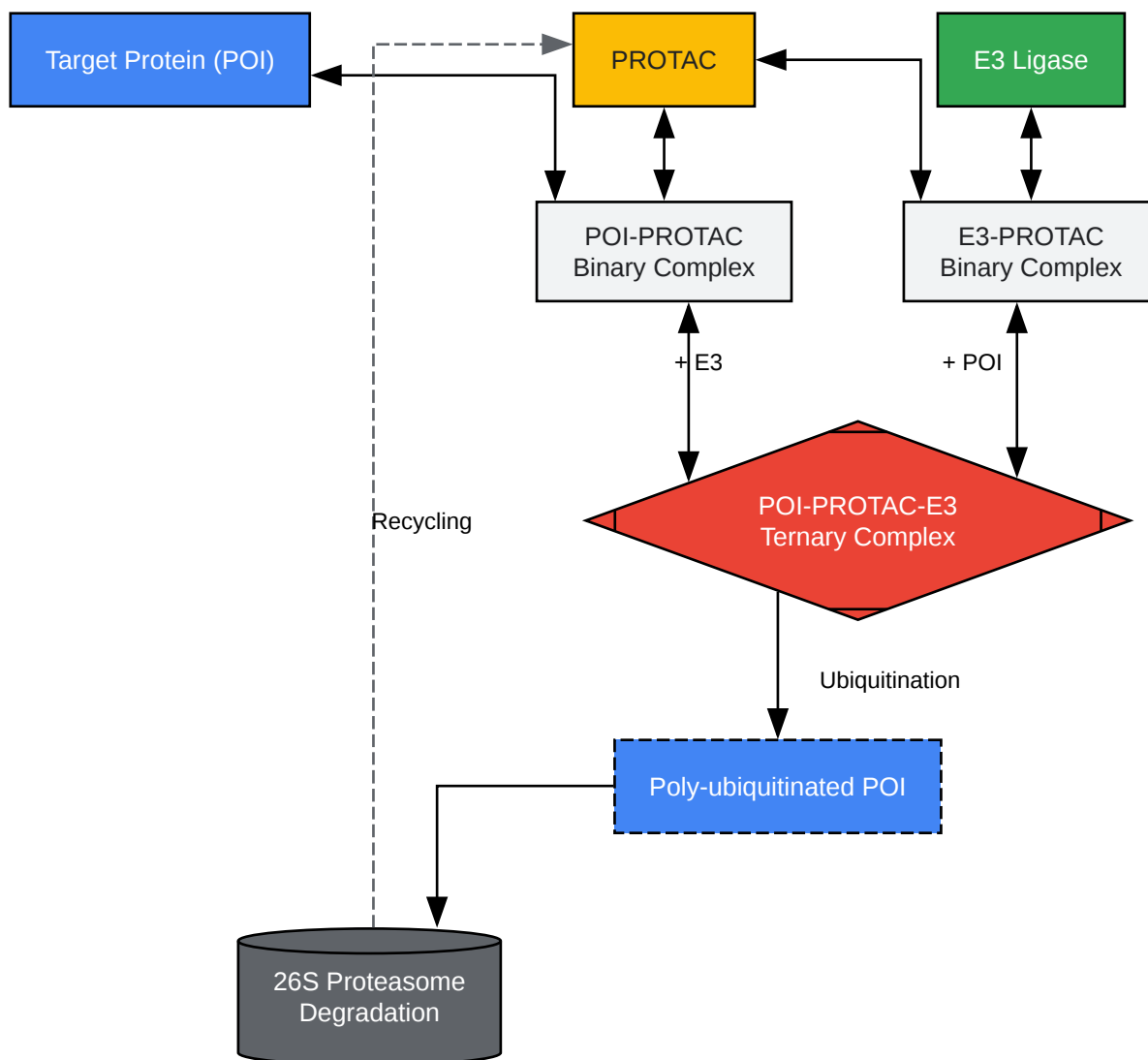
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that induces the degradation of specific target proteins rather than simply inhibiting them. These heterobifunctional molecules function by simultaneously binding to a target Protein of Interest (POI) and an E3 ubiquitin ligase, thereby forming a key intermediate known as the ternary complex.^[1] The formation, stability, and kinetics of this POI-PROTAC-E3 ligase complex are critical determinants of the efficiency of subsequent ubiquitination and proteasomal degradation of the target protein.^{[1][2]} Therefore, robust and quantitative assessment of ternary complex formation is a cornerstone of any successful PROTAC discovery and optimization campaign.

This document provides detailed application notes and experimental protocols for a suite of biophysical, cell-based, structural, and computational methods used to characterize PROTAC-mediated ternary complexes.

PROTAC Mechanism of Action

PROTACs orchestrate a multi-step intracellular process. Initially, the PROTAC engages in binary binding with either the target protein (POI) or the E3 ligase.^[3] This event primes the system for the formation of the crucial POI-PROTAC-E3 ligase ternary complex.^[3] This proximity-inducing event allows the E3 ligase to catalyze the transfer of ubiquitin molecules to

the target protein. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.



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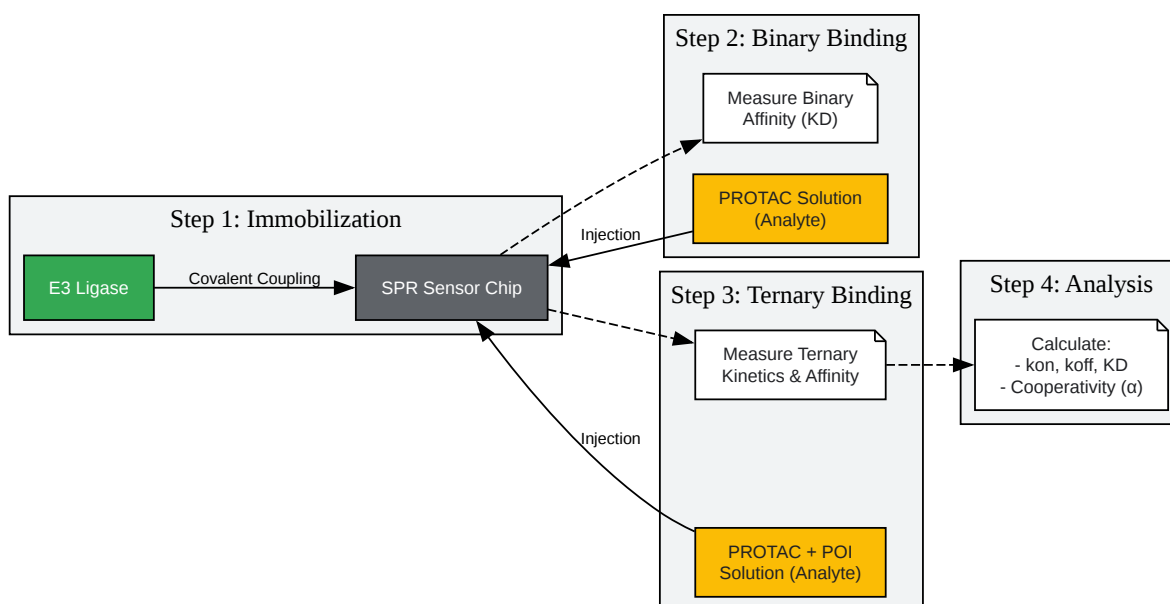
Figure 1: PROTAC Mechanism of Action (MoA) Pathway.

Biophysical Methods (In Vitro)

Biophysical assays utilize purified proteins to provide quantitative, direct measurements of the binding events that underpin ternary complex formation. They are essential for determining binding affinities, kinetics, thermodynamics, and cooperativity in a controlled, cell-free environment.

Surface Plasmon Resonance (SPR)

Application Note: Surface Plasmon Resonance (SPR) is a label-free, real-time technology that monitors the binding of molecules to a ligand immobilized on a sensor chip.[4] For PROTACs, SPR is a powerful tool to measure the kinetics (association rate, k_a ; dissociation rate, k_e) and affinity (dissociation constant, K_d) of both binary (PROTAC-POI, PROTAC-E3) and ternary complex interactions.[5][6] A common experimental setup involves immobilizing the E3 ligase and injecting a mixture of the PROTAC and the target protein.[5] The resulting data can be used to calculate the cooperativity factor (alpha, α), which quantifies how the binding of one protein partner influences the PROTAC's affinity for the other.[4][5] An $\alpha > 1$ indicates positive cooperativity, meaning the ternary complex is more stable than the individual binary interactions would suggest, a highly desirable feature for potent degraders.[4]



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Figure 2: General experimental workflow for an SPR-based ternary complex assay.

Protocol: SPR Analysis of Ternary Complex Formation

- Immobilization:
 - Reagents: Purified E3 ligase complex (e.g., VHL/ElonginB/ElonginC - VCB), SPR sensor chip (e.g., CM5), amine coupling kit (EDC, NHS, ethanolamine), running buffer (e.g., HBS-EP+).
 - Procedure:
 1. Equilibrate the sensor chip with running buffer.
 2. Activate the surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
 3. Inject the E3 ligase (e.g., 20-50 $\mu\text{g/mL}$ in 10 mM acetate buffer, pH 5.0) to achieve the desired immobilization level (e.g., 2000-4000 RU).
 4. Deactivate remaining active sites with 1 M ethanolamine-HCl. A reference channel should be prepared similarly without protein immobilization.
- Binary Affinity Measurement (PROTAC to E3):
 - Reagents: PROTAC stock solution (in DMSO), running buffer.
 - Procedure:
 1. Prepare a serial dilution of the PROTAC in running buffer (e.g., 0.1 nM to 1 μM), keeping the final DMSO concentration constant (e.g., <1%).
 2. Inject the PROTAC dilutions over the E3-immobilized and reference channels at a constant flow rate (e.g., 30 $\mu\text{L/min}$).
 3. Monitor association and dissociation phases.
 4. Regenerate the surface if necessary with a mild regeneration solution.
 5. Fit the reference-subtracted sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine k_a , k_e , and K_d .

- Ternary Complex Measurement:
 - Reagents: Purified POI, PROTAC stock solution, running buffer.
 - Procedure:
 1. Prepare a serial dilution of the PROTAC as in the binary experiment.
 2. To each PROTAC dilution, add a constant, near-saturating concentration of the POI (e.g., 5-10x its K_d for the PROTAC).^[5]
 3. Inject these PROTAC + POI mixtures over the E3-immobilized and reference channels.
 4. Fit the data to a 1:1 binding model to obtain the apparent kinetic and affinity constants for the ternary complex.
- Data Analysis:
 - Cooperativity (α) Calculation: $\alpha = (K_d \text{ of PROTAC for E3}) / (\text{Apparent } K_d \text{ of PROTAC for E3 in the presence of POI})$.^[5]
 - A similar set of experiments can be performed by immobilizing the POI and measuring the binding of PROTAC \pm E3 ligase.

Isothermal Titration Calorimetry (ITC)

Application Note: ITC is the gold standard for characterizing the thermodynamics of binding interactions.^[3] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment.^{[3][7]} For PROTACs, ITC is particularly valuable for unambiguously determining cooperativity by comparing the thermodynamics of binary and ternary complex formation.^[3] However, it is a low-throughput technique that requires large quantities of highly pure and concentrated protein and compound, and can be limited by compound solubility.^[8]

Protocol: ITC Analysis of Cooperativity

- Sample Preparation:

- Reagents: Purified POI, purified E3 ligase, PROTAC, ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.5 mM TCEP, pH 7.4).
- Procedure:
 1. Dialyze all proteins extensively against the same batch of ITC buffer to minimize buffer mismatch effects.
 2. Prepare the PROTAC solution in the final dialysis buffer, ensuring the final DMSO concentration is identical in both the syringe and cell solutions.
 3. Degas all solutions immediately before use.
- Experiment 1: PROTAC into POI (Binary):
 - Setup: Fill the ITC cell with POI (e.g., 10-20 μM). Fill the syringe with PROTAC (e.g., 100-200 μM).
 - Titration: Perform a series of injections (e.g., 1 initial 0.4 μL injection followed by 19 x 2 μL injections) at 25°C.
 - Analysis: Integrate the heat peaks and fit the data to a single-site binding model to determine K_{-1} , ΔH_1 , and n_1 .
- Experiment 2: PROTAC into E3 Ligase (Binary):
 - Setup: Fill the cell with E3 ligase (e.g., 10-20 μM). Fill the syringe with PROTAC (e.g., 100-200 μM).
 - Titration & Analysis: Perform as in Experiment 1 to determine K_{-2} , ΔH_2 , and n_2 .
- Experiment 3: PROTAC into POI + E3 Ligase (Ternary):
 - Setup: Fill the cell with a mixture of POI and E3 ligase (e.g., 10-20 μM each). Fill the syringe with PROTAC (e.g., 100-200 μM).
 - Titration & Analysis: Perform as in Experiment 1. The resulting data reflects the formation of all species in solution. A global analysis or specific ternary models are required to

deconvolve the ternary complex parameters.

- Data Analysis & Cooperativity:
 - Cooperativity (α) can be calculated from the binding affinities: $\alpha = K_{-1} / K_{-}(\text{ternary})$.
 - The thermodynamic signature (ΔH and $T\Delta S$) provides insight into the driving forces of complex formation (e.g., hydrogen bonding vs. hydrophobic effects).

Other Key Biophysical Methods

- Biolayer Interferometry (BLI): Similar in principle to SPR, BLI measures changes in the interference pattern of light reflected from a biosensor tip.^{[7][8]} It offers higher throughput than SPR and is well-suited for screening, though it may have lower sensitivity for small molecules or fast kinetics.^[8] The protocol is analogous to SPR, involving immobilization of one partner on the biosensor tip and dipping it into solutions containing the binding partners.
- Mass Photometry: This technique measures the mass of single molecules in solution by detecting light scattering.^[9] It can directly visualize and quantify the formation of binary and ternary complexes by observing the appearance of new species with higher molecular weights, providing information on stoichiometry and complex distribution.^[9]
- Differential Scanning Fluorimetry (DSF): DSF measures the thermal stability of a protein by monitoring changes in fluorescence of a dye that binds to hydrophobic regions as the protein unfolds with increasing temperature.^[9] The formation of a stable ternary complex typically increases the melting temperature (T_m) of the protein components, providing an indirect but straightforward method to screen for complex formation.^[9]

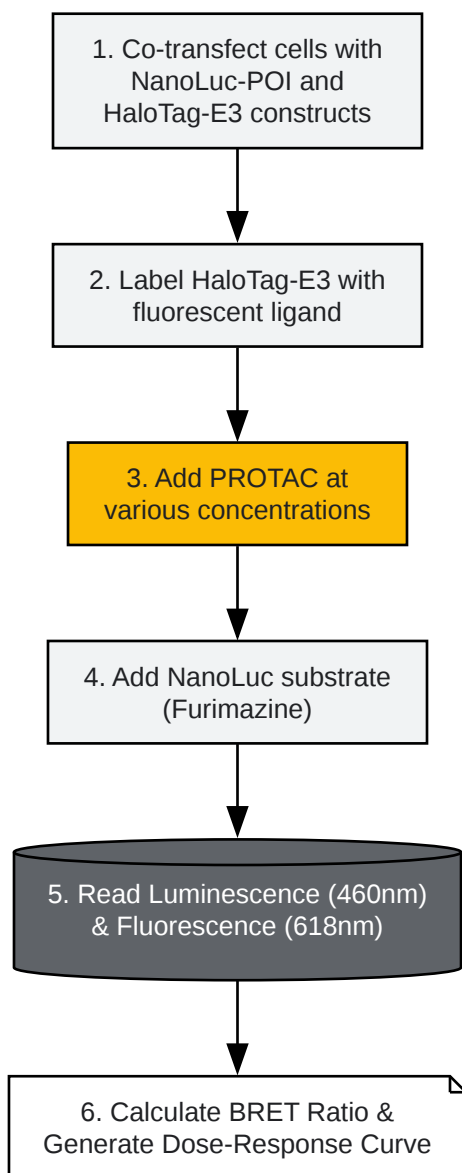
Cell-Based Methods

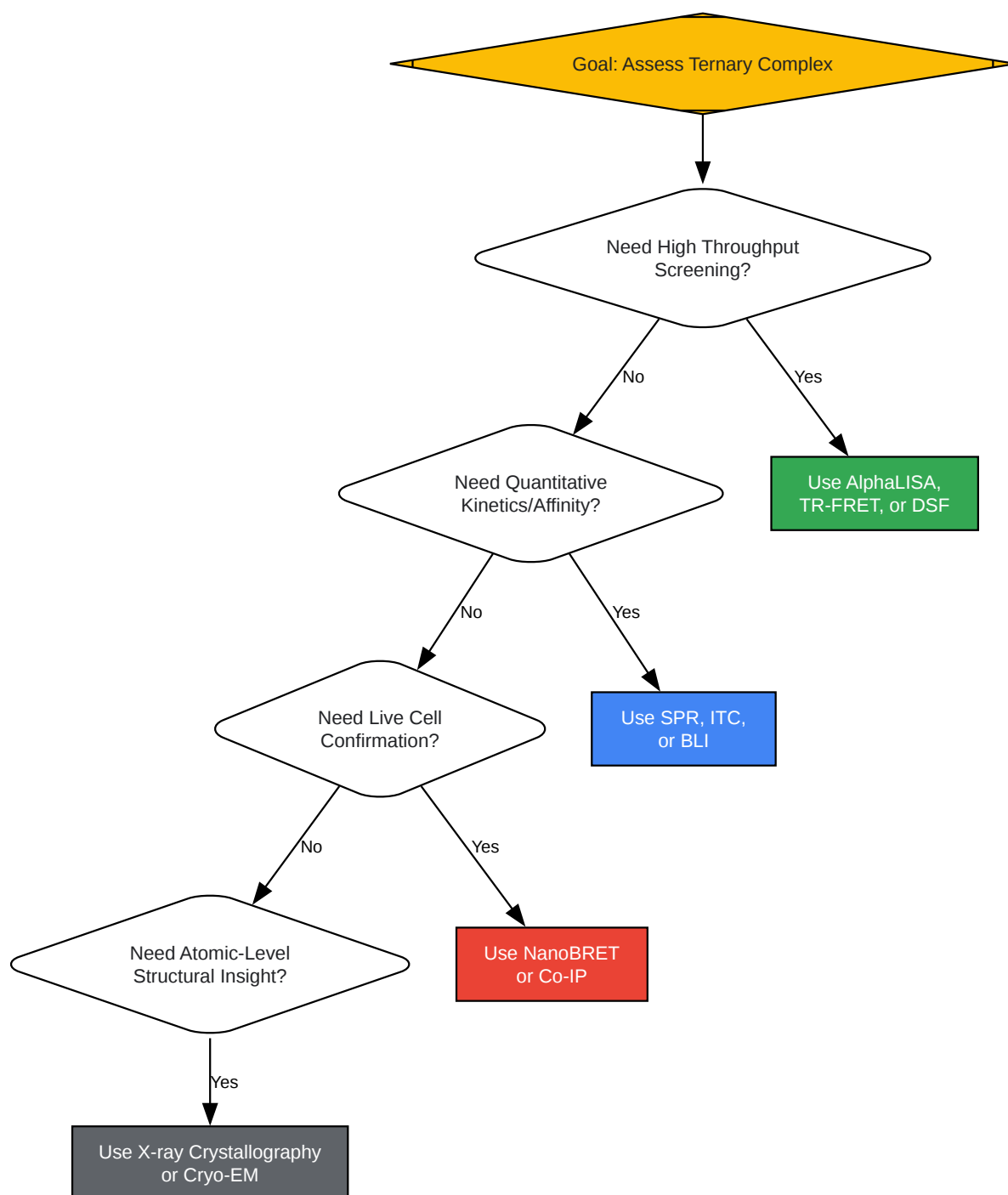
Cell-based assays are crucial as they measure ternary complex formation within a physiological environment, accounting for factors like cell permeability, intracellular concentrations, and the presence of competing endogenous proteins.^{[1][10]}

NanoBRET™ Assay

Application Note: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method used to monitor protein-protein interactions in living cells.^{[9][11]} For

PROTAC studies, one protein (e.g., the POI) is fused to a NanoLuc® luciferase donor, and the other (e.g., the E3 ligase) is fused to a HaloTag® acceptor, which is labeled with a fluorescent ligand.^[12] When the PROTAC brings the two proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a quantifiable BRET signal.^[12] This assay is highly sensitive, can be performed kinetically to measure the rate and stability of complex formation in real-time, and is amenable to high-throughput screening.^{[10][13]}





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